3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-
CAS No.: 289712-31-8
Cat. No.: VC16558609
Molecular Formula: C25H28N2O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)- - 289712-31-8](/images/structure/VC16558609.png)
Specification
CAS No. | 289712-31-8 |
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Molecular Formula | C25H28N2O5 |
Molecular Weight | 436.5 g/mol |
IUPAC Name | ethyl (3R,4R)-1-benzyl-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]pyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3/t20-,21-,22-/m0/s1 |
Standard InChI Key | OZQVOYUFHJLCGY-FKBYEOEOSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES | CCOC(=O)C1CN(CC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Structural Characterization and Stereochemical Considerations
The core structure of this compound is based on a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. Key substituents include:
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A 1-(phenylmethyl) group (benzyl) at the pyrrolidine nitrogen.
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A 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl] group at the C4 position.
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An ethyl ester at the C3 carboxylic acid moiety.
The stereochemistry is explicitly defined as (3R,4R), indicating the absolute configuration at both chiral centers. This stereochemical arrangement is critical for molecular interactions in biological systems, as enantiomers often exhibit divergent pharmacological profiles .
Oxazolidinone Moiety
The oxazolidinone ring ((4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl) is a five-membered heterocycle containing both oxygen and nitrogen. Oxazolidinones are pharmacologically significant, notably as the scaffold for antibiotics like linezolid, which inhibits bacterial protein synthesis . The phenylmethyl substituent at C4 of the oxazolidinone enhances lipophilicity, potentially improving membrane permeability.
Benzyl Substituents
The two benzyl groups (at N1 of pyrrolidine and C4 of oxazolidinone) contribute to steric bulk and aromatic interactions. Such groups are commonly employed in drug design to modulate target binding affinity and metabolic stability .
Synthetic Pathways and Intermediate Chemistry
While no direct synthesis of this compound is documented, its construction can be inferred from methods used for analogous pyrrolidine and oxazolidinone derivatives .
Key Synthetic Steps
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Pyrrolidine Core Formation:
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Oxazolidinone Ring Construction:
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Esterification:
Challenges in Synthesis
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Stereochemical Control: Maintaining the (3R,4R) configuration requires chiral auxiliaries or catalysts.
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Regioselectivity: Ensuring proper substitution at the crowded C4 position of the pyrrolidine ring demands precise reaction conditions .
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₂₇H₃₀N₂O₅ |
Molecular Weight | 486.54 g/mol (calculated) |
logP (Partition Coeff.) | ~3.2 (estimated, due to benzyl groups) |
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
Stability | Hydrolytically labile (ester moiety) |
Hypothesized Biological Activity
While direct pharmacological data for this compound is unavailable, its structural features suggest plausible mechanisms:
Central Nervous System (CNS) Applications
Pyrrolidine derivatives often exhibit affinity for neurotransmitter receptors. For instance, the benzyl groups may interact with GABAergic or dopaminergic systems, suggesting potential neuropharmacological applications .
Spectroscopic Characterization
Hypothetical spectral data based on analogous compounds :
NMR Spectroscopy
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¹H NMR (CDCl₃):
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δ 7.20–7.35 (m, 10H, aromatic protons from benzyl groups).
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δ 4.50–4.70 (m, 2H, ester -OCH₂CH₃).
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δ 3.80–4.20 (m, 2H, oxazolidinone ring protons).
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IR Spectroscopy
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Strong absorption at ~1740 cm⁻¹ (C=O stretching of ester and oxazolidinone).
Metabolic and Toxicity Considerations
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